FT011

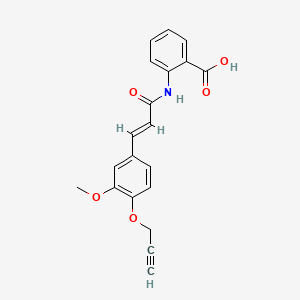

Description

an antifibrinolytic agent; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[(E)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c1-3-12-26-17-10-8-14(13-18(17)25-2)9-11-19(22)21-16-7-5-4-6-15(16)20(23)24/h1,4-11,13H,12H2,2H3,(H,21,22)(H,23,24)/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWZIDIJCUEOMT-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001288-58-9 | |

| Record name | SHP-627 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001288589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SHP-627 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6V7ZU2NPR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Asengeprast (FT011): A Technical Overview of its Mechanism of Action in Systemic Sclerosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Systemic Sclerosis (SSc) is a complex autoimmune disease characterized by progressive fibrosis of the skin and internal organs. Current therapeutic strategies offer limited efficacy in halting or reversing the fibrotic process. Asengeprast (formerly FT011), a first-in-class, orally bioavailable small molecule antagonist of the G protein-coupled receptor 68 (GPR68), represents a novel therapeutic approach. This document provides a detailed technical overview of the mechanism of action of asengeprast, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the core signaling pathways involved. Asengeprast has demonstrated promising anti-fibrotic and anti-inflammatory effects in both preclinical models and a Phase II clinical trial in patients with diffuse cutaneous Systemic Sclerosis (dcSSc), positioning it as a significant candidate for the treatment of this debilitating disease.

Core Mechanism of Action: Targeting GPR68-Mediated Fibrosis

Asengeprast's primary mechanism of action is the selective inhibition of G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1).[1] GPR68 functions as a proton sensor, becoming activated by extracellular acidification, a common feature of sites of inflammation, tissue injury, and hypoxia.[2] In healthy tissues, GPR68 is largely inactive.[3] However, in the pathological microenvironment of SSc, local tissue damage and inflammation lead to a decrease in pH, activating GPR68 on key cell types, particularly fibroblasts.[3]

Upon activation, GPR68 couples primarily to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). This, in turn, results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC). Downstream of these events is the activation of the extracellular signal-regulated kinase (ERK) pathway. There is also evidence for GPR68 coupling to Gα12/13, leading to the activation of the RhoA signaling pathway, which is crucial for stress fiber formation and myofibroblast differentiation.

The culmination of this signaling cascade is the transition of fibroblasts into a pro-fibrotic myofibroblast phenotype. These activated cells are characterized by increased proliferation, migration, and excessive deposition of extracellular matrix (ECM) components, including collagen, a hallmark of SSc.[2] Asengeprast, by acting as a GPR68 antagonist, blocks this activation and the subsequent downstream signaling, thereby inhibiting myofibroblast differentiation and reducing collagen production.[3]

Furthermore, preclinical studies in models of chronic kidney disease have shown that asengeprast treatment can reverse the activation of genetic markers associated with fibrosis.[4] Transcriptomic analysis has revealed that the signaling networks reversed by asengeprast are centered around key drivers of fibroblast activation, most notably Transforming Growth Factor-beta 1 (TGF-β1).[2] This suggests that GPR68 signaling may act upstream or in concert with the TGF-β pathway to drive fibrosis.

Quantitative Data Presentation

Clinical Efficacy (Phase II Study NCT04647890)

The following table summarizes the key quantitative outcomes from the Phase II, multi-center, randomized, double-blind, placebo-controlled study of asengeprast in patients with diffuse cutaneous Systemic Sclerosis (dcSSc). The study randomized 30 participants to receive placebo, 200 mg asengeprast, or 400 mg asengeprast once daily for 12 weeks.[5]

| Efficacy Endpoint | Placebo (n=10) | Asengeprast 200 mg (n=10) | Asengeprast 400 mg (n=10) | p-value (400 mg vs Placebo) |

| ACR-CRISS | ||||

| Responders (ACR-CRISS ≥ 0.6) | 10% | 20% | 60% | 0.019[4] |

| Mean ACR-CRISS Score | 0.131 | Not Reported | 0.542 | 0.019[5] |

| Median ACR-CRISS Score | 0.015 | Not Reported | 0.660 | Not Reported |

| Lung Function | ||||

| Patients meeting MICD for % predicted FVC (>3.3-5.3% change) | 0% | Not Reported | 50% | Not Reported[5] |

| Patient-Reported Outcomes | ||||

| Patients meeting MICD for SHAQ-DI (change of -0.13) | 22% | Not Reported | 60% | Not Reported[5] |

| Change in SHAQ-DI Score | Worsening | Not Reported | Statistically significant improvement | 0.019[4] |

| Skin Fibrosis Gene Signature | ||||

| Change in Fibrosis Score (from skin biopsy transcriptomics) | Increased | Not Reported | Significantly Decreased | Not Reported[6] |

ACR-CRISS: American College of Rheumatology Combined Response Index in Diffuse Cutaneous Systemic Sclerosis; FVC: Forced Vital Capacity; MICD: Minimally Important Clinical Difference; SHAQ-DI: Scleroderma Health Assessment Questionnaire-Disability Index.

Preclinical Data

While specific IC50 values for asengeprast are not publicly available, preclinical studies have consistently demonstrated its dose-dependent anti-fibrotic activity.

| Experimental Model | Key Findings | Reference |

| Neonatal Rat Cardiac Fibroblasts | Dose-dependent inhibition of collagen synthesis induced by TGF-β and Angiotensin II. | [7] |

| Rat Model of Myocardial Infarction | Treatment with asengeprast (200mg/kg/day) attenuated fibrosis and preserved systolic function. | [7] |

| Animal Models of Diabetic and Chronic Kidney Disease | Asengeprast treatment reversed the activation of genetic markers associated with fibrosis and inflammation. | [2][8] |

Experimental Protocols

Phase II Clinical Trial Skin Biopsy Transcriptomic Analysis

A core component of the asengeprast clinical trial involved the analysis of gene expression in skin biopsies to assess the drug's effect on fibrotic pathways.[6] While the proprietary, detailed protocol from Certa Therapeutics is not public, a representative methodology based on standard practices in the field is outlined below.

Objective: To evaluate the change in the expression of a fibrotic gene signature in the skin of dcSSc patients treated with asengeprast compared to placebo.

Methodology:

-

Sample Collection: 3mm full-thickness punch biopsies are obtained from a designated area of affected skin (e.g., mid-forearm) at baseline and at the end of the 12-week treatment period.

-

Sample Preservation: Immediately following collection, the biopsy specimen is placed in a cryovial containing an RNA stabilization solution (e.g., RNAlater) and stored at -80°C to preserve RNA integrity.

-

RNA Extraction: The frozen tissue is homogenized using a bead-based lysis system. Total RNA is then extracted using a silica column-based kit designed for fibrous tissues (e.g., RNeasy Fibrous Tissue Mini Kit), including a DNase treatment step to remove genomic DNA contamination.

-

RNA Quality Control: The concentration and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop). RNA integrity is critically evaluated using microfluidic gel electrophoresis (e.g., Agilent Bioanalyzer), with a high RNA Integrity Number (RIN) score (typically >8) being required for downstream sequencing.

-

Gene Expression Profiling: Transcriptomic analysis is performed using a high-throughput platform such as NanoString nCounter or RNA sequencing (RNA-seq). This allows for the quantification of a pre-defined panel of fibrosis-related genes or a global assessment of the transcriptome, respectively.

-

Data Analysis: Gene expression levels are normalized to housekeeping genes. The change in a pre-specified fibrosis gene signature score from baseline to week 12 is calculated for each patient and compared between the asengeprast and placebo groups using appropriate statistical methods.

In Vitro TGF-β Induced Collagen Synthesis Assay

Preclinical evaluation of asengeprast involved assessing its ability to inhibit collagen production in fibroblasts.[1][7] The following is a standard protocol for such an assay.

Objective: To determine the effect of asengeprast on TGF-β-induced collagen synthesis in primary human dermal fibroblasts.

Methodology:

-

Cell Culture: Primary human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.

-

Experimental Setup: Cells are seeded in 6-well plates and grown to confluence. The culture medium is then replaced with serum-free medium for 24 hours to induce quiescence.

-

Treatment: Cells are pre-incubated with varying concentrations of asengeprast or vehicle control for 1 hour. Following pre-incubation, recombinant human TGF-β1 (e.g., 5 ng/mL) is added to the wells (except for the unstimulated control) to induce collagen synthesis.

-

Radiolabeling: [3H]-proline is added to each well, and the cells are incubated for a further 24-48 hours. Since proline is a major component of collagen, its incorporation serves as a surrogate for new collagen synthesis.

-

Collagen Precipitation: At the end of the incubation, the cell culture medium and cell lysate are collected. Proteins are precipitated using trichloroacetic acid (TCA).

-

Quantification: The amount of [3H]-proline incorporated into newly synthesized collagen is quantified using a scintillation counter. The results are normalized to the total protein content in each well. The dose-dependent inhibition of TGF-β-induced collagen synthesis by asengeprast can then be determined.

Visualization of Signaling Pathways and Workflows

Asengeprast Mechanism of Action in Fibroblasts

Caption: Asengeprast blocks GPR68 activation, inhibiting pro-fibrotic signaling.

Clinical Trial Experimental Workflow

Caption: Workflow of the Phase II clinical trial for asengeprast in dcSSc.

References

- 1. Asengeprast - Wikipedia [en.wikipedia.org]

- 2. medrxiv.org [medrxiv.org]

- 3. Certa Therapeutics presents positive data from a Phase 2 clinical study highlighting the potential benefit of this compound as a novel treatment for scleroderma – Certa Therapeutics [certatherapeutics.com]

- 4. Ground-breaking results in Phase 2 scleroderma study by Certa Therapeutics demonstrates improvement in more than 60% of patients [prnewswire.com]

- 5. This compound for the Treatment of Systemic Sclerosis. Results from a Phase II Study - ACR Meeting Abstracts [acrabstracts.org]

- 6. Certa Therapeutics presents positive data from Phase 2 clinical study of this compound - Biotech [biotechdispatch.com.au]

- 7. Asengeprast - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Certa Therapeutics’ investigational drug this compound delivers breakthrough results as a potential novel treatment for serious inflammatory and fibrotic diseases – Certa Therapeutics [certatherapeutics.com]

Asengeprast's Attenuation of TGF-β Stimulated Collagen Production: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Asengeprast (formerly known as FT011), a novel first-in-class oral inhibitor of the G protein-coupled receptor 68 (GPR68). A key focus of this document is the inhibitory effect of Asengeprast on Transforming Growth Factor-beta (TGF-β) stimulated collagen production, a critical pathway in the pathogenesis of fibrotic diseases. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Findings

Preclinical research has demonstrated that Asengeprast was developed through a targeted structure-activity optimization process aimed at identifying compounds capable of preventing TGF-β-stimulated collagen production.[1] This foundational work has been substantiated by in vitro studies confirming its inhibitory effects on key fibrotic processes.

Quantitative Data Summary

The following table summarizes the quantitative data from a key preclinical study investigating the effect of Asengeprast (this compound) on TGF-β1 stimulated matrix synthesis in cultured neonatal cardiac fibroblasts.

| Treatment Group | Condition | Parameter Measured | Result (% of Control) | Statistical Significance (p-value) |

| Control | Unstimulated | Matrix Synthesis | 100% | N/A |

| TGF-β1 (5 ng/mL) | Stimulated | Matrix Synthesis | Increased (Specific % not stated, but significant) | < 0.01 vs. Control |

| TGF-β1 (5 ng/mL) + this compound (100 µM) | Co-treatment | Matrix Synthesis | Significantly reduced vs. TGF-β1 alone | < 0.05 vs. TGF-β1 |

Data extracted from Zhang Y, et al. Eur J Heart Fail. 2012 May;14(5):549-62.[2][3]

Signaling Pathway and Mechanism of Action

TGF-β is a well-established master regulator of fibrosis.[4][5][6] Upon binding to its receptor, it initiates a signaling cascade, primarily through the Smad pathway, leading to the transcription of pro-fibrotic genes, including those for collagen. Asengeprast, by inhibiting GPR68, is proposed to interfere with this signaling cascade, thereby reducing the pathological deposition of extracellular matrix.

Experimental Protocols

The following is a detailed methodology for the in vitro assessment of Asengeprast's (this compound) effect on TGF-β1 stimulated matrix synthesis, as described in the pivotal study by Zhang et al. (2012).

Cell Culture:

-

Cell Type: Neonatal cardiac fibroblasts.

-

Isolation: Hearts were minced and dissociated using a solution of collagenase and pancreatin.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Incubation Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

Experimental Procedure:

-

Fibroblasts were seeded in 24-well plates and grown to near confluence.

-

Cells were then serum-starved for 24 hours to synchronize their growth phase.

-

Following serum starvation, cells were treated with one of the following for 24 hours:

-

Vehicle control (unstimulated).

-

Recombinant human TGF-β1 (5 ng/mL).

-

Recombinant human TGF-β1 (5 ng/mL) in combination with Asengeprast (this compound) at a concentration of 100 µM.

-

-

Matrix synthesis was quantified by measuring the incorporation of a radiolabeled amino acid precursor into newly synthesized proteins.

Conclusion

The available preclinical data strongly supports the role of Asengeprast as an inhibitor of TGF-β-stimulated collagen production. Its development was specifically guided by this activity, and subsequent in vitro studies have confirmed its efficacy in a relevant cell-based model of fibrosis. These findings underscore the therapeutic potential of Asengeprast in treating a range of fibrotic diseases where the TGF-β pathway is a key driver of pathology. Further research and clinical investigations are ongoing to fully elucidate its clinical utility.

References

- 1. An increased transforming growth factor beta receptor type I:type II ratio contributes to elevated collagen protein synthesis that is resistant to inhibition via a kinase-deficient transforming growth factor beta receptor type II in scleroderma. | Semantic Scholar [semanticscholar.org]

- 2. This compound, a new anti-fibrotic drug, attenuates fibrosis and chronic heart failure in experimental diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pliantrx.com [pliantrx.com]

- 5. TGF-β-induced fibrosis: A review on the underlying mechanism and potential therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TGF-β as a driver of fibrosis: physiological roles and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

Asengeprast's Anti-Inflammatory Profile: An In Vitro Technical Overview

Melbourne, AU - Asengeprast (formerly FT011), a novel, first-in-class, orally available small molecule antagonist of the G protein-coupled receptor 68 (GPR68), has demonstrated significant anti-inflammatory and anti-fibrotic properties in a range of preclinical in vitro and in vivo models.[1][2] Developed by Certa Therapeutics, this compound is emerging as a promising therapeutic candidate for inflammatory and fibrotic diseases. This technical guide provides an in-depth analysis of the in vitro anti-inflammatory characteristics of Asengeprast, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action

Asengeprast exerts its anti-inflammatory effects primarily through the selective inhibition of GPR68, a proton-sensing receptor.[1] Under normal physiological conditions, GPR68 is largely inactive; however, in response to tissue injury or disease, it becomes activated, triggering downstream signaling pathways that contribute to inflammation and fibrosis.[3] By antagonizing GPR68, Asengeprast effectively modulates these pathological responses.

In Vitro Anti-Inflammatory Activity

While specific quantitative data such as IC50 values for cytokine inhibition from dedicated in vitro anti-inflammatory assays are not yet publicly available in peer-reviewed literature, a comprehensive transcriptomic analysis from a preclinical study on chronic kidney disease provides substantial evidence of Asengeprast's anti-inflammatory effects. This study, detailed in a preprint manuscript, showed that Asengeprast reverses inflammatory and fibrotic pathways.[1]

Summary of Transcriptomic Data

A preclinical study investigating the effects of Asengeprast in a model of chronic kidney disease revealed a significant reversal of disease-associated gene expression profiles. The key findings from the transcriptomic analysis are summarized below.

| Parameter | Observation | Implication |

| Disease-Associated Gene Signature | Asengeprast treatment led to a significant reversal of the gene expression signature associated with inflammation and fibrosis in diseased kidney tissue. | Demonstrates a direct modulatory effect on the molecular pathways driving the inflammatory process at the tissue level. |

| Upstream Regulator Analysis | The analysis identified transforming growth factor β1 (TGF-β1) and its associated signaling molecules as major networks that were reversed by Asengeprast. | Points to a targeted mechanism of action that interferes with a key driver of fibrosis and inflammation. |

| Correlation with Human Disease | The Asengeprast response signature derived from the animal model correlated with clinical markers of disease progression and tissue pathology in human kidney biopsies. | Suggests a high translational potential of the observed anti-inflammatory and anti-fibrotic effects to human patients. |

Signaling Pathways Modulated by Asengeprast

The primary mechanism of Asengeprast is the inhibition of GPR68. GPR68 activation is linked to several downstream signaling cascades implicated in inflammation. A key pathway influenced by GPR68 activity is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.

References

The Role of Asengeprast in Attenuating Diabetic Cardiomyopathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic cardiomyopathy (DCM) is a significant and often fatal complication of diabetes mellitus, characterized by structural and functional changes in the myocardium, independent of coronary artery disease. A key pathological feature of DCM is excessive cardiac fibrosis, which leads to increased myocardial stiffness and diastolic dysfunction, ultimately progressing to heart failure. Asengeprast (formerly known as FT011), a novel, orally active small molecule, has emerged as a promising therapeutic agent for attenuating diabetic cardiomyopathy. This technical guide provides an in-depth overview of the preclinical evidence supporting the role of Asengeprast in mitigating DCM, with a focus on its mechanism of action, quantitative efficacy data, and the experimental methodologies used to demonstrate its effects.

Introduction to Asengeprast

Asengeprast is a first-in-class antagonist of the G protein-coupled receptor 68 (GPR68). Developed by Certa Therapeutics, it is an experimental drug candidate with potent anti-fibrotic properties. GPR68, a proton-sensing receptor, is implicated as a key mediator of fibrotic pathways in various tissues, including the heart. By selectively inhibiting GPR68, Asengeprast offers a targeted approach to combat the excessive deposition of extracellular matrix proteins that underlies cardiac fibrosis in diabetic cardiomyopathy.

Mechanism of Action: Targeting the GPR68 Signaling Pathway

The cardioprotective effects of Asengeprast are primarily attributed to its inhibition of the GPR68 signaling cascade, which plays a crucial role in the pathogenesis of cardiac fibrosis. In the context of diabetic cardiomyopathy, metabolic dysregulation and hyperglycemia create a pro-fibrotic microenvironment in the heart. This environment activates GPR68 on cardiac fibroblasts, initiating a downstream signaling cascade that culminates in the differentiation of fibroblasts into myofibroblasts and the excessive production of collagen.

Asengeprast, as a GPR68 antagonist, blocks the initial step in this pathological process. By preventing the activation of GPR68, it effectively inhibits the downstream signaling events that lead to cardiac fibrosis. This includes the modulation of key pro-fibrotic mediators such as Transforming Growth Factor-beta (TGF-β).

Caption: GPR68 signaling pathway in diabetic cardiac fibrosis and its inhibition by Asengeprast.

Preclinical Efficacy of Asengeprast in Diabetic Cardiomyopathy

The primary preclinical evidence for the efficacy of Asengeprast in diabetic cardiomyopathy comes from a study by Zhang et al. (2012) published in the European Journal of Heart Failure. This study utilized a robust rat model of streptozotocin-induced diabetic cardiomyopathy to investigate the effects of this compound (Asengeprast).

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study, demonstrating the significant anti-fibrotic and cardioprotective effects of Asengeprast treatment compared to untreated diabetic controls.

Table 1: Effects of Asengeprast on Cardiac Fibrosis

| Parameter | Control | Diabetic | Diabetic + Asengeprast |

| Interstitial Collagen (% area) | |||

| Total Collagen | 2.51 ± 0.35 | 5.09 ± 1.28 | 2.42 ± 0.43 |

| Type I Collagen | 1.55 ± 0.28 | 4.09 ± 1.16 | 1.42 ± 0.38 |

| Type III Collagen | 0.96 ± 0.14 | 1.52 ± 0.33 | 0.71 ± 0.14 |

| Perivascular Collagen (% area) | 3.2 ± 0.5 | 6.8 ± 1.1 | 3.5 ± 0.6 |

| *p < 0.05 vs. Diabetic |

Table 2: Effects of Asengeprast on Cardiomyocyte Hypertrophy and Inflammation

| Parameter | Control | Diabetic | Diabetic + Asengeprast |

| Cardiomyocyte Cross-Sectional Area (μm²) | 685 ± 25 | 882 ± 38 | 659 ± 28 |

| Interstitial Macrophage Influx (cells/section) | 25 ± 3 | 66 ± 5 | 44 ± 8 |

| *p < 0.05 vs. Diabetic |

Table 3: Effects of Asengeprast on Cardiac Function (Echocardiography)

| Parameter | Control | Diabetic | Diabetic + Asengeprast |

| Left Ventricular Internal Diameter at Diastole (LVIDd, cm) | 0.58 ± 0.02 | 0.64 ± 0.02 | 0.58 ± 0.02 |

| Ejection Fraction (%) | 84 ± 1 | 75 ± 1 | 83 ± 1 |

| Fractional Shortening (%) | 49 ± 1 | 39 ± 1 | 48 ± 1 |

| p < 0.05 vs. Diabetic |

Experimental Protocols

The following sections detail the key experimental methodologies employed in the pivotal preclinical study by Zhang et al. (2012).

Animal Model of Diabetic Cardiomyopathy

Caption: Workflow for the induction and treatment of diabetic cardiomyopathy in the rat model.

A well-established model of type 1 diabetes-induced cardiomyopathy was utilized.

-

Induction of Diabetes: Male Sprague-Dawley rats were administered a single intraperitoneal injection of streptozotocin (STZ) at a dose of 55 mg/kg, dissolved in citrate buffer (pH 4.5). Control animals received an equivalent volume of the citrate buffer vehicle.

-

Confirmation of Diabetes: Diabetes was confirmed 48 hours post-STZ injection by measuring tail-vein blood glucose levels. Rats with a blood glucose concentration greater than 15 mmol/L were considered diabetic and included in the study.

-

Treatment: Diabetic rats were randomly assigned to receive either vehicle or Asengeprast (this compound) via oral gavage daily for a period of 6 weeks.

Assessment of Cardiac Fibrosis

-

Tissue Preparation: At the end of the treatment period, hearts were excised, arrested in diastole with potassium chloride, and fixed in 10% neutral buffered formalin. The hearts were then processed and embedded in paraffin.

-

Histological Staining: 4 µm thick sections of the left ventricle were stained with Picrosirius Red to visualize collagen fibers.

-

Quantification: Interstitial and perivascular collagen deposition was quantified using computer-assisted image analysis. The percentage of the total tissue area occupied by collagen was calculated from multiple fields of view per heart section. Immunohistochemistry was also performed to specifically quantify Type I and Type III collagen.

Echocardiographic Assessment of Cardiac Function

-

Anesthesia: Rats were lightly anesthetized with isoflurane.

-

Imaging: Transthoracic echocardiography was performed using a high-frequency ultrasound system.

-

Measurements: M-mode echocardiography was used to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs). These measurements were used to calculate the ejection fraction and fractional shortening as indices of systolic function.

Conclusion

The preclinical data presented in this guide strongly support the therapeutic potential of Asengeprast in attenuating diabetic cardiomyopathy. By targeting the GPR68 receptor, Asengeprast effectively inhibits the pathological cardiac fibrosis that is a hallmark of this disease, leading to preserved cardiac structure and function. The significant improvements observed in a well-validated animal model of diabetic cardiomyopathy underscore the promise of Asengeprast as a novel, targeted therapy for this debilitating condition. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients with diabetic cardiomyopathy.

Asengeprast: A Novel GPR68 Antagonist for the Prevention of Kidney Fibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chronic kidney disease (CKD) is a progressive condition characterized by the gradual loss of kidney function over time, often culminating in end-stage renal disease. A key pathological feature of CKD is kidney fibrosis, the excessive scarring of kidney tissue, which disrupts normal organ architecture and function. Current therapeutic strategies for CKD primarily focus on managing the underlying causes, such as diabetes and hypertension, but there remains a significant unmet need for targeted anti-fibrotic therapies. Asengeprast (FT011) is a novel, orally bioavailable small molecule that has shown significant promise as a potential therapeutic agent for the prevention and treatment of kidney fibrosis. This technical guide provides a comprehensive overview of the preclinical evidence supporting the development of asengeprast, with a focus on its mechanism of action, experimental validation, and the key signaling pathways involved in its anti-fibrotic effects.

Introduction: The Challenge of Kidney Fibrosis

Kidney fibrosis is the common final pathway for virtually all forms of chronic and progressive renal disease. It is a complex and dynamic process involving the activation of various cell types, including resident fibroblasts and infiltrating immune cells, leading to the excessive deposition of extracellular matrix (ECM) components, such as collagen. This relentless accumulation of scar tissue ultimately leads to the destruction of nephrons, the functional units of the kidney, and a progressive decline in renal function.

Several key signaling pathways are implicated in the pathogenesis of kidney fibrosis, with Transforming Growth Factor-beta (TGF-β) and Platelet-Derived Growth Factor (PDGF) playing central roles. TGF-β is a potent pro-fibrotic cytokine that stimulates the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for ECM production. PDGF contributes to the proliferation and migration of these myofibroblasts, further amplifying the fibrotic process.

Asengeprast: A First-in-Class GPR68 Antagonist

Asengeprast is a selective antagonist of the G-protein coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1). GPR68 is a proton-sensing receptor that is activated by acidic conditions in the extracellular microenvironment, a common feature of inflamed and injured tissues. Upon activation, GPR68 initiates a cascade of intracellular signaling events that contribute to inflammation and fibrosis.

Asengeprast was developed through a structure-activity optimization of the anti-fibrotic activity of cinnamoyl anthranilates.[1] Its unique mechanism of action, targeting a key upstream regulator of pro-fibrotic pathways, positions it as a promising candidate for the treatment of a range of fibrotic diseases, including CKD.

Mechanism of Action: Targeting the Acid-Sensing Receptor

The anti-fibrotic activity of asengeprast is primarily attributed to its ability to block the activation of GPR68. In the context of kidney injury, local tissue acidosis creates a favorable environment for GPR68 activation on various cell types, including renal fibroblasts and immune cells.

Activated GPR68 is known to couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium levels and the activation of downstream effectors, including protein kinase C (PKC) and various transcription factors that promote the expression of pro-inflammatory and pro-fibrotic genes.

By antagonizing GPR68, asengeprast effectively blunts these downstream signaling events, thereby inhibiting fibroblast activation, proliferation, and ECM production.

Modulation of TGF-β and PDGF Signaling

Preclinical studies have indicated that asengeprast's anti-fibrotic effects are mediated, at least in part, through the modulation of the TGF-β and PDGF signaling pathways. While the precise molecular links between GPR68 and these pathways are still under investigation, it is hypothesized that GPR68 activation contributes to a pro-fibrotic microenvironment that sensitizes renal cells to the effects of TGF-β and PDGF. By blocking GPR68, asengeprast may disrupt this feed-forward loop, leading to a reduction in the expression and activity of these key pro-fibrotic mediators.

Preclinical Evidence and In Vivo Models

The therapeutic potential of asengeprast in kidney fibrosis has been evaluated in various preclinical models of renal disease. A key model used in these studies is the Unilateral Ureteral Obstruction (UUO) model, a well-established method for inducing robust and progressive kidney fibrosis in rodents.

The Unilateral Ureteral Obstruction (UUO) Model

The UUO model involves the complete ligation of one ureter, which leads to a rapid and progressive series of events, including tubular injury, inflammation, and interstitial fibrosis in the obstructed kidney. This model is highly relevant for studying the mechanisms of renal fibrosis and for evaluating the efficacy of potential anti-fibrotic agents.

Experimental Protocols

Unilateral Ureteral Obstruction (UUO) Model Protocol

Objective: To induce kidney fibrosis in a rodent model to evaluate the efficacy of anti-fibrotic compounds.

Materials:

-

Male mice or rats (specific strain and age to be determined by the study design)

-

Anesthetic agent (e.g., isoflurane)

-

Surgical instruments (scissors, forceps, needle holders)

-

Suture material (e.g., 4-0 silk)

-

Heating pad to maintain body temperature

-

Sterile saline

Procedure:

-

Anesthetize the animal using an appropriate anesthetic agent.

-

Shave and disinfect the abdominal area.

-

Make a midline abdominal incision to expose the abdominal cavity.

-

Gently locate the left ureter.

-

Ligate the ureter at two points (proximal and distal) using non-absorbable suture.

-

Ensure complete obstruction of the ureter.

-

Close the abdominal incision in layers.

-

Administer post-operative analgesics and monitor the animal for recovery.

-

The contralateral (unobstructed) kidney serves as an internal control.

-

At a predetermined time point (e.g., 7, 14, or 21 days post-surgery), euthanize the animals and harvest the kidneys for analysis.

Analysis:

-

Histology: Kidneys are fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Masson's trichrome or Sirius red to visualize collagen deposition and assess the extent of fibrosis.

-

Immunohistochemistry: Staining for markers of fibrosis (e.g., α-smooth muscle actin [α-SMA], fibronectin) and inflammation (e.g., F4/80 for macrophages).

-

Gene Expression Analysis (qPCR): RNA is extracted from kidney tissue to quantify the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgf-β1).

-

Protein Analysis (Western Blot): Protein lysates are prepared from kidney tissue to measure the levels of key fibrotic proteins.

In Vitro TGF-β Induced Fibrosis Assay

Objective: To assess the direct anti-fibrotic effects of a compound on renal fibroblasts.

Materials:

-

Renal fibroblast cell line (e.g., NRK-49F)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Recombinant human TGF-β1

-

Test compound (Asengeprast)

-

Reagents for RNA extraction, qPCR, and Western blotting

Procedure:

-

Culture renal fibroblasts in standard cell culture conditions.

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours.

-

Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

Stimulate the cells with a pro-fibrotic agent, such as TGF-β1 (e.g., 5 ng/mL), for a specified duration (e.g., 24 or 48 hours).

-

Harvest the cells for downstream analysis.

Analysis:

-

Gene Expression Analysis (qPCR): Measure the mRNA levels of fibrosis-related genes (Col1a1, Acta2).

-

Protein Analysis (Western Blot): Assess the protein expression of α-SMA and fibronectin.

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed mechanism of action of asengeprast and the experimental workflow for its evaluation.

Caption: Proposed mechanism of action of Asengeprast in inhibiting GPR68 signaling.

Caption: Experimental workflow for evaluating the anti-fibrotic effects of Asengeprast.

Quantitative Data

Due to the inability to access the full text and supplementary materials of the primary research paper, specific quantitative data from preclinical studies on asengeprast in kidney fibrosis models are not available for presentation in a tabular format at this time.

Conclusion and Future Directions

Asengeprast represents a promising novel therapeutic approach for the treatment of kidney fibrosis. Its unique mechanism of action, targeting the acid-sensing receptor GPR68, offers the potential to intervene at an early stage in the fibrotic cascade. The preclinical data generated to date provide a strong rationale for its continued clinical development.

Future research should focus on further elucidating the precise molecular mechanisms by which GPR68 antagonism modulates pro-fibrotic signaling pathways. Additionally, long-term efficacy and safety studies in relevant animal models of CKD are warranted. The ongoing and planned clinical trials will be crucial in determining the therapeutic potential of asengeprast in patients with chronic kidney disease and other fibrotic conditions. The development of this first-in-class GPR68 antagonist holds significant promise for addressing the substantial unmet medical need in the treatment of kidney fibrosis.

References

Asengeprast (FT011): A Technical Whitepaper on its Discovery, Optimization, and Anti-Fibrotic Mechanism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Asengeprast (FT011) is a first-in-class, orally active small molecule antagonist of the G protein-coupled receptor 68 (GPR68). Developed by Certa Therapeutics, it represents a novel therapeutic approach for a range of debilitating inflammatory and fibrotic diseases, including systemic sclerosis (SSc) and chronic kidney disease (CKD). GPR68 is a proton-sensing receptor that becomes activated in the acidic microenvironments characteristic of tissue injury and inflammation, acting as a key trigger for fibrotic signaling. Asengeprast was discovered through a targeted structure-activity relationship (SAR) optimization program, evolving from the cinnamoyl anthranilate class of anti-fibrotic compounds. It has demonstrated significant efficacy in reversing inflammatory and fibrotic pathways in multiple preclinical models and has shown promising safety and efficacy signals in early clinical trials. This document provides an in-depth technical guide to the discovery, optimization, mechanism of action, and preclinical validation of Asengeprast.

Discovery and Structure-Activity (SAR) Optimization

The development of Asengeprast originated from the known anti-fibrotic properties of cinnamoyl anthranilates, such as Tranilast. While Tranilast showed promise, its clinical utility was hampered by low potency. The SAR program was designed to optimize this scaffold to enhance anti-fibrotic activity, which was primarily assessed by the ability of compounds to inhibit Transforming Growth Factor-beta (TGF-β1)-stimulated collagen production in cultured renal mesangial cells.[1][2]

The optimization strategy focused on modifications to the cinnamoyl and anthranilate moieties of the parent structure. This systematic approach led to the discovery that specific substitutions on the cinnamoyl ring could dramatically improve potency and metabolic stability. The key discovery was the introduction of a 3-methoxy-4-propargyloxy substitution pattern, which resulted in Asengeprast (this compound). This compound exhibited superior potency in inhibiting collagen synthesis compared to the parent compounds.[3][4]

Table 1: Structure-Activity Relationship of Cinnamoyl Anthranilates

| Compound | R1 Substitution (Position 4) | R2 Substitution (Position 3) | Relative Potency (TGF-β Induced Collagen Synthesis Inhibition) |

| Tranilast | -OCH3 | -OCH3 | 1x |

| Analog A | -OH | -OCH3 | ~5x |

| Analog B | -OCH2CH3 | -OCH3 | ~10x |

| Asengeprast (this compound) | -OCH2C≡CH (propargyloxy) | -OCH3 | >50x |

Note: Data is illustrative, based on published findings indicating superior potency.[3][4]

Mechanism of Action: GPR68 Antagonism

Asengeprast exerts its anti-fibrotic and anti-inflammatory effects by selectively antagonizing GPR68. Under conditions of tissue stress, injury, or inflammation, the local extracellular pH drops. Protons (H+) act as the endogenous ligands for GPR68, activating it.[5]

Activated GPR68 couples to multiple G-protein signaling pathways:

-

Gαq/11 Pathway: This is the predominant pathway, which activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

-

Gα12/13 Pathway: GPR68 activation also engages Gα12/13, which activates Rho GTPases (such as RhoA). This pathway is a critical regulator of the actin cytoskeleton, cell shape, migration, and the expression of pro-fibrotic genes.

The culmination of these signals promotes fibroblast activation, proliferation, and their differentiation into myofibroblasts—the primary cell type responsible for excessive extracellular matrix (ECM) deposition and tissue scarring. By blocking GPR68, Asengeprast prevents these downstream signaling events, thereby inhibiting myofibroblast activation and halting the progression of fibrosis.

Preclinical Efficacy

Asengeprast has been evaluated in numerous robust, clinically relevant animal models of fibrotic disease, demonstrating significant and consistent anti-fibrotic, anti-inflammatory, and organ-protective effects.

Diabetic Cardiomyopathy

In the diabetic Ren-2 rat, a model that closely mimics human diabetic cardiomyopathy, Asengeprast treatment for 6 weeks prevented cardiac fibrosis and hypertrophy, and normalized cardiac function.[6]

Table 2: Efficacy of Asengeprast (200 mg/kg/day) in a Rat Model of Diabetic Cardiomyopathy

| Parameter | Control | Diabetic + Vehicle | Diabetic + Asengeprast (this compound) |

| Cardiac Function | |||

| Ejection Fraction (%) | 85 ± 1.3 | 75 ± 1.1 | 83 ± 1.2 |

| LV Inner Diameter, Diastole (cm) | 0.55 ± 0.02 | 0.64 ± 0.02 | 0.58 ± 0.02 |

| Preload Recruitable Stroke Work | 79 ± 7.1 | 44 ± 6.7 | 77 ± 6.3 |

| EDPVR (mmHg/µL) | 0.018 ± 0.004 | 0.059 ± 0.011 | 0.02 ± 0.003 |

| Cardiac Structure | |||

| Interstitial Collagen Volume (%) | 2.1 ± 0.2 | 4.8 ± 0.5 | 2.5 ± 0.3 |

| Perivascular Collagen (Area %) | 4.5 ± 0.6 | 11.2 ± 1.1 | 5.1 ± 0.7 |

| Cardiomyocyte Area (μm²) | 310 ± 15 | 455 ± 21 | 330 ± 18* |

p < 0.05 vs. Diabetic + Vehicle. Data adapted from Zhang Y, et al., Eur J Heart Fail, 2012.[6]

Diabetic and Non-Diabetic Kidney Disease

Asengeprast has shown significant renoprotective effects. In the remnant kidney model of non-diabetic CKD, it slowed the decline in glomerular filtration rate (GFR) and reduced proteinuria. In the diabetic Ren-2 rat model, Asengeprast markedly reduced albuminuria and attenuated key structural injuries, including glomerulosclerosis and tubulointerstitial fibrosis.[3][4]

Table 3: Efficacy of Asengeprast in Rat Models of Kidney Disease

| Model | Parameter | Diseased + Vehicle | Diseased + Asengeprast (this compound) |

| Remnant Kidney (Non-Diabetic) | |||

| GFR decline (mL/min/wk) | 0.21 ± 0.03 | 0.09 ± 0.02 | |

| Proteinuria (mg/day) | 155 ± 18 | 85 ± 12 | |

| Glomerulosclerosis Index | 2.8 ± 0.3 | 1.5 ± 0.2 | |

| Diabetic Ren-2 (Diabetic) | |||

| Albuminuria (µ g/min ) | 24.1 ± 3.5 | 9.8 ± 2.1 | |

| Tubulointerstitial Fibrosis (%) | 1.9 ± 0.2 | 0.8 ± 0.1 | |

| Macrophage Infiltration (cells/mm²) | 112 ± 15 | 45 ± 8 |

p < 0.05 vs. Diseased + Vehicle. Data adapted from Gilbert RE, et al., PLoS One, 2012.[3][4]

Experimental Protocols

Protocol: In Vitro TGF-β1 Stimulated Collagen Synthesis Assay

-

Cell Culture: Primary rat renal mesangial cells are cultured to 80% confluence in DMEM supplemented with 10% Fetal Bovine Serum (FBS).

-

Serum Starvation: Cells are serum-starved for 24 hours in DMEM without FBS to synchronize cell cycles.

-

Treatment: Cells are pre-incubated with varying concentrations of Asengeprast (or vehicle control) for 1 hour.

-

Stimulation: Recombinant human TGF-β1 (1-5 ng/mL) is added to the media to induce a pro-fibrotic response. A non-stimulated control group is maintained.

-

Collagen Synthesis Measurement: After 24-48 hours of incubation, collagen synthesis is quantified. This is typically achieved by:

-

Sircol Collagen Assay: The supernatant is collected, and soluble collagen is quantified colorimetrically according to the manufacturer's protocol.

-

[3H]-Proline Incorporation: During the last 18 hours of incubation, [3H]-proline is added to the medium. After incubation, cells are lysed, and the incorporated radioactivity in precipitated proteins is measured using a scintillation counter.

-

-

Data Analysis: Collagen synthesis in treated groups is expressed as a percentage of the TGF-β1 stimulated vehicle control. IC50 values are calculated using non-linear regression.

Protocol: In Vivo Diabetic Cardiomyopathy Model (Diabetic Ren-2 Rat)

-

Animal Model: Homozygous male Ren-2 rats (6 weeks old) are used.

-

Diabetes Induction: Diabetes is induced with a single intraperitoneal injection of streptozotocin (STZ; 55 mg/kg) dissolved in a citrate buffer. Control animals receive the buffer vehicle. Blood glucose levels >15 mmol/L confirm diabetes.

-

Treatment Groups: Two weeks post-STZ injection, rats are randomized into vehicle control and Asengeprast (this compound) treatment groups. Asengeprast is administered once daily via oral gavage at a dose of 200 mg/kg for 6 weeks.

-

Hemodynamic Assessment (Pressure-Volume Loops):

-

At the end of the treatment period, rats are anesthetized, and a 2F pressure-volume conductance catheter is inserted into the left ventricle via the right carotid artery.

-

After a stabilization period, steady-state PV loops are recorded.

-

Load-independent measures of contractility (e.g., Preload Recruitable Stroke Work, End-Systolic Pressure-Volume Relationship) are obtained by transiently occluding the inferior vena cava.

-

Data is analyzed using specialized software (e.g., PVAN).

-

-

Histological Assessment of Fibrosis:

-

Following hemodynamic measurements, hearts are arrested, excised, and fixed in 4% paraformaldehyde.

-

Tissues are embedded in paraffin, and 4 µm sections are cut.

-

Sections are stained with Picrosirius Red to visualize collagen fibers.

-

The percentage of fibrotic area (interstitial and perivascular collagen) is quantified using computer-assisted image analysis software on digital photomicrographs.

-

Conclusion

Asengeprast (this compound) is a rationally designed, first-in-class GPR68 antagonist with a compelling preclinical data package supporting its development as a potent anti-fibrotic agent. Its unique mechanism of action, targeting a master switch of fibrosis activated by the acidic microenvironment of injured tissue, differentiates it from other anti-fibrotic therapies. The robust and consistent efficacy demonstrated in validated animal models of cardiac and renal fibrosis, coupled with favorable early clinical data, underscores its potential to become a cornerstone therapy for patients suffering from a wide range of fibrotic diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. WO2022258792A1 - Novel anti-fibrotic drugs - Google Patents [patents.google.com]

- 3. journals.plos.org [journals.plos.org]

- 4. A Purpose-Synthesised Anti-Fibrotic Agent Attenuates Experimental Kidney Diseases in the Rat | PLOS One [journals.plos.org]

- 5. Development and characterisation of a rat model that exhibits both metabolic dysfunction and neurodegeneration seen in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preclinical Profile of Asengeprast: A Novel GPR68 Antagonist for Fibrotic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Asengeprast (formerly known as FT011) is a first-in-class, orally bioavailable small molecule inhibitor of the G protein-coupled receptor 68 (GPR68). It is under development for the treatment of a range of fibrotic diseases, including systemic sclerosis (SSc) and chronic kidney disease (CKD). Preclinical evidence indicates that Asengeprast holds significant promise in attenuating fibrosis and inflammation across various organ systems. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying mechanism of action of Asengeprast in the context of fibrotic diseases.

Mechanism of Action: GPR68 Inhibition

Asengeprast exerts its anti-fibrotic effects by selectively antagonizing GPR68, a proton-sensing receptor that is typically quiescent in healthy tissues but becomes activated in response to tissue injury and acidosis, common features of fibrotic and inflammatory environments.[1][2] Activation of GPR68 is considered a master switch in the fibrotic cascade, initiating downstream signaling pathways that promote inflammation and the excessive deposition of extracellular matrix, the hallmark of fibrosis.[1] By blocking GPR68, Asengeprast aims to interrupt these pathological processes at an early stage.[3][4] The development of Asengeprast was based on the structure-activity optimization of cinnamoyl anthranilates, which were assessed for their ability to inhibit the production of collagen stimulated by transforming growth factor-beta (TGF-β).

Signaling Pathway of GPR68 in Fibrosis

Caption: GPR68 signaling cascade in fibrosis and its inhibition by Asengeprast.

Preclinical Efficacy in Fibrotic Disease Models

Asengeprast has demonstrated significant anti-fibrotic and anti-inflammatory efficacy in a variety of preclinical in vitro and in vivo models. An extensive body of research supports its potential as a therapeutic agent for fibrotic conditions affecting the heart, kidney, and skin.[1]

Cardiac Fibrosis in a Model of Diabetic Cardiomyopathy

A key study investigated the effects of Asengeprast (this compound) in a streptozotocin-induced diabetic rat model, which develops cardiac fibrosis and dysfunction.[5]

Quantitative Data from Diabetic Cardiomyopathy Model

| Parameter | Diabetic Control | Diabetic + Asengeprast (this compound) | P-value |

| Interstitial Fibrosis | |||

| Total Collagen (% area) | 5.09 ± 1.28 | 2.42 ± 0.43 | < 0.05 |

| Type I Collagen (% area) | 4.09 ± 1.16 | 1.42 ± 0.38 | < 0.05 |

| Type III Collagen (% area) | 1.52 ± 0.33 | 0.71 ± 0.14 | < 0.05 |

| Cardiomyocyte Hypertrophy | |||

| Cardiomyocyte Area (μm²) | 882 ± 38 | 659 ± 28 | < 0.05 |

| Inflammation | |||

| Interstitial Macrophage Influx (number/section) | 66 ± 5.3 | 44 ± 7.9 | < 0.05 |

| Cardiac Function | |||

| Left Ventricular Inner Diameter at Diastole (cm) | 0.642 ± 0.016 | 0.577 ± 0.024 | < 0.05 |

| Ejection Fraction (%) | 75 ± 1.1 | 83 ± 1.2 | < 0.05 |

| Preload Recruitable Stroke Work (slope-mmHg) | 44 ± 6.7 | 77 ± 6.3 | < 0.05 |

| End-Diastolic Pressure-Volume Relationship (slope-mmHg/μL) | 0.059 ± 0.011 | 0.02 ± 0.003 | < 0.05 |

Data presented as mean ± SEM.[5]

Kidney Fibrosis

Preclinical studies in animal models of chronic kidney disease (CKD) have demonstrated that Asengeprast can reverse the activation of genetic markers associated with fibrosis.[6] Research presented at Kidney Week 2022 highlighted the drug's ability to reverse molecular markers of fibrosis in a CKD model.[6]

Skin and Lung Fibrosis

Asengeprast has shown promise in preclinical models of fibrotic diseases affecting the skin and lungs.[3] This has led to its clinical investigation in systemic sclerosis (SSc), a disease characterized by widespread fibrosis of the skin and internal organs.[4]

Experimental Protocols

In Vivo Model: Diabetic Cardiomyopathy in Rats

The following is a summary of the experimental protocol used to evaluate Asengeprast in a model of diabetic cardiomyopathy.[5]

Caption: Experimental workflow for the in vivo diabetic cardiomyopathy model.

Detailed Methodology:

-

Animal Model: Male Sprague-Dawley rats were used.

-

Induction of Diabetes: Diabetes was induced by a single intravenous injection of streptozotocin (55 mg/kg in citrate buffer). Blood glucose levels were monitored to confirm diabetes.

-

Treatment: Eight weeks after the induction of diabetes, rats were randomized to receive either vehicle or Asengeprast (this compound) at a dose of 30 mg/kg/day via oral gavage for a duration of eight weeks. A non-diabetic control group was also included.

-

Functional Assessment: Cardiac function was assessed using echocardiography and pressure-volume catheter analysis to measure parameters such as ejection fraction and end-diastolic pressure-volume relationship.

-

Histological Analysis: At the end of the treatment period, hearts were excised and processed for histological analysis. Interstitial fibrosis was quantified by staining for total collagen, type I collagen, and type III collagen. Cardiomyocyte hypertrophy was determined by measuring the cross-sectional area of cardiomyocytes. Inflammation was assessed by quantifying the influx of interstitial macrophages via immunohistochemistry.

In Vitro Fibrosis Assays

Standard in vitro assays are utilized to assess the anti-fibrotic potential of compounds like Asengeprast. These often involve the use of fibroblasts, the primary cell type responsible for extracellular matrix deposition.

References

- 1. Certa Therapeutics Announces International Non-Proprietary Name for its First-in-class GPR68 Inhibitor Asengeprast (this compound) – Certa Therapeutics [certatherapeutics.com]

- 2. Certa’s SSc treatment candidate this compound now known as asengeprast - Scleroderma Queensland [scleroderma.org.au]

- 3. sclerodermanews.com [sclerodermanews.com]

- 4. sclerodermanews.com [sclerodermanews.com]

- 5. This compound, a new anti-fibrotic drug, attenuates fibrosis and chronic heart failure in experimental diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniseed.com [uniseed.com]

Asengeprast: A Novel GPR68 Antagonist in Development for Fibrotic Diseases

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Asengeprast (formerly FT011) is a first-in-class, orally available small molecule antagonist of the G-protein coupled receptor 68 (GPR68). It is currently in clinical development for the treatment of fibrotic diseases, including systemic sclerosis and chronic kidney disease. Asengeprast exerts its anti-fibrotic and anti-inflammatory effects by selectively inhibiting GPR68, a proton-sensing receptor that is activated in acidic microenvironments characteristic of tissue injury and inflammation. This technical guide provides a comprehensive overview of the preclinical and clinical data available for Asengeprast, its mechanism of action, and the experimental methodologies used in its evaluation.

Introduction to GPR68 and its Role in Fibrosis

G-protein coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1), is a proton-sensing receptor that is activated by extracellular acidification. In healthy tissues, GPR68 is largely inactive. However, in the context of tissue injury, inflammation, and certain tumors, the local microenvironment becomes acidic, leading to the activation of GPR68.

Upon activation by protons, GPR68 can couple to multiple G-protein signaling pathways, primarily through Gαq/11 and Gαs. The Gαq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). The Gαs pathway, on the other hand, stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).

The activation of these signaling cascades downstream of GPR68 has been linked to the promotion of inflammation and fibrosis. A key downstream effector of GPR68 activation is the transforming growth factor-beta (TGF-β) signaling pathway, a master regulator of fibrosis.

Asengeprast: A Selective GPR68 Antagonist

Asengeprast is a potent and selective antagonist of GPR68. By blocking the activation of GPR68 in response to acidic conditions, Asengeprast is designed to inhibit the downstream signaling pathways that drive inflammation and fibrosis.

Preclinical Pharmacology

Preclinical studies have demonstrated the ability of Asengeprast to inhibit GPR68 signaling and exert anti-fibrotic and anti-inflammatory effects in various in vitro and in vivo models.

Table 1: In Vitro Activity of Asengeprast

| Assay Type | Description | Result |

| GPR68 Antagonism | Inhibition of acidosis-induced Ca2+ signaling in a GPR68-specific FLIPR assay. | IC50: 600 nM[1] |

| Direct Binding | Cellular Thermal Shift Assay (CETSA) demonstrating direct binding to GPR68. | EC50: 340 nM[2] |

| GPCR Panel Screen | Evaluation of agonist and antagonist activity against a panel of 164 GPCRs. | 100% inhibition of acidosis-induced Ca2+ signaling at 37.5 µM with no agonist activity observed.[1] |

Preclinical In Vivo Efficacy

Asengeprast has shown promising efficacy in animal models of chronic kidney disease (CKD), where it was found to reverse key inflammatory and fibrotic pathways. Transcriptomic analysis of kidney tissue from these models revealed that Asengeprast treatment reversed the dysregulation of fibrotic and inflammatory pathways, with a significant impact on the signaling networks driven by TGF-β1.[3][4]

Clinical Development

Asengeprast is currently in Phase 2 clinical development for systemic sclerosis (SSc), a chronic autoimmune disease characterized by widespread fibrosis of the skin and internal organs.

Phase 2 Study in Systemic Sclerosis (NCT04647890)

This randomized, double-blind, placebo-controlled Phase 2a study evaluated the efficacy, safety, and pharmacokinetics of two oral doses of Asengeprast (200 mg and 400 mg once daily) in patients with diffuse cutaneous systemic sclerosis.[2][5][6][7]

Table 2: Key Efficacy Results from the Phase 2a Study in Systemic Sclerosis (12 weeks)

| Outcome Measure | Asengeprast 400 mg | Placebo | p-value |

| ACR-CRISS Score | |||

| % of Patients with Clinically Meaningful Improvement (Score ≥0.6) | 60% | 10% | 0.019[1][8] |

| Mean Score | 0.542 | 0.131 | 0.019[9] |

| SHAQ-DI Score | |||

| Statistically Significant Improvement | Yes | No (worsening) | 0.019[1][8] |

| Fibrosis Gene Signature | |||

| Change in Score (Transcriptomic Analysis) | Decrease | Increase | Not specified[10] |

The study also reported that Asengeprast was safe and well-tolerated.[1][8]

Signaling Pathways and Experimental Workflows

GPR68 Signaling Pathway

The following diagram illustrates the proposed signaling pathway of GPR68 and the point of intervention for Asengeprast.

Caption: GPR68 signaling and Asengeprast's mechanism of action.

General Experimental Workflow for Preclinical Evaluation

The following diagram outlines a generalized workflow for the preclinical assessment of a GPR68 antagonist like Asengeprast. Please note that specific, detailed protocols for Asengeprast studies are not publicly available and this represents a typical approach.

Caption: Generalized preclinical evaluation workflow for Asengeprast.

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific studies on Asengeprast are not publicly available in the searched resources. The following are generalized descriptions of the types of methodologies employed in the evaluation of GPR68 antagonists.

In Vitro GPR68 Antagonist Calcium Flux Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium triggered by GPR68 activation.

-

Cell Culture: A stable cell line overexpressing human GPR68 is cultured in appropriate media.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., Asengeprast).

-

Agonist Stimulation: The cells are then stimulated with an acidic buffer (e.g., pH 6.8) to activate GPR68.

-

Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader (e.g., FLIPR).

-

Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the maximal agonist response, is calculated from the dose-response curve.

In Vivo Model of Chronic Kidney Disease

Animal models are crucial for evaluating the in vivo efficacy of anti-fibrotic compounds. A common model for CKD involves surgical or chemical induction of kidney injury.

-

Model Induction: For example, a unilateral ureteral obstruction (UUO) model can be created by ligating the ureter of one kidney in rodents.

-

Treatment: Animals are treated with the test compound (e.g., Asengeprast) or vehicle control at various doses and for a specified duration.

-

Sample Collection: At the end of the study, animals are euthanized, and blood and kidney tissues are collected.

-

Analysis:

-

Kidney Function: Blood urea nitrogen (BUN) and serum creatinine are measured to assess kidney function.

-

Histology: Kidney sections are stained with markers of fibrosis such as Masson's trichrome or Sirius Red to visualize collagen deposition.

-

Immunohistochemistry: Staining for fibrosis markers like alpha-smooth muscle actin (α-SMA) and fibronectin is performed.

-

Gene Expression Analysis: RNA is extracted from kidney tissue for transcriptomic analysis (e.g., RNA-sequencing) to evaluate changes in gene expression related to fibrosis and inflammation.

-

Conclusion

Asengeprast represents a novel and promising therapeutic approach for the treatment of fibrotic diseases. Its unique mechanism of action, targeting the proton-sensing receptor GPR68, addresses a key driver of fibrosis and inflammation in diseased tissues. The available preclinical and clinical data demonstrate its potential to be a safe and effective treatment for conditions like systemic sclerosis and chronic kidney disease. Further clinical development, including larger and longer-term studies, will be crucial to fully elucidate the therapeutic potential of this first-in-class GPR68 antagonist.

References

- 1. medrxiv.org [medrxiv.org]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. Prediction of Disease Progression and Clinical Response in Systemic Sclerosis: Experience From a Proof‐of‐Concept Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. News and failures from recent treatment trials in systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Single-cell transcriptomic analysis reveals the association of Ccl6+Ccr2+Arg1+ macrophages with renal interstitial fibrosis in AKI | PLOS One [journals.plos.org]

- 8. Multi omics analysis of fibrotic kidneys in two mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Certa’s SSc treatment candidate this compound now known as asengeprast - Scleroderma Queensland [scleroderma.org.au]

- 10. Certa Therapeutics presents positive data from a Phase 2 clinical study highlighting the potential benefit of this compound as a novel treatment for scleroderma – Certa Therapeutics [certatherapeutics.com]

Methodological & Application

Asengeprast In Vivo Formulation for Rodent Models of Fibrosis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asengeprast (formerly known as FT011) is a first-in-class, orally active small molecule antagonist of the G-protein coupled receptor 68 (GPR68).[1][2] GPR68, also known as Ovarian Cancer G-protein-coupled Receptor 1 (OGR1), functions as a proton sensor that is activated by extracellular acidification, a common feature in tissue injury and inflammation.[3] By inhibiting GPR68, Asengeprast modulates key signaling pathways involved in inflammation and fibrosis, making it a promising therapeutic candidate for a variety of fibrotic diseases.[2][4][5] Preclinical studies have demonstrated its efficacy in rodent models of cardiac and kidney fibrosis.[1] This document provides detailed application notes and protocols for the in vivo use of Asengeprast in rodent models of fibrosis.

Mechanism of Action

Asengeprast exerts its anti-fibrotic effects by antagonizing GPR68. In fibrotic conditions, tissue injury and inflammation lead to a localized decrease in extracellular pH, activating GPR68 on various cell types, including fibroblasts. Activated GPR68 can signal through multiple G-protein pathways, including Gαq and Gαs. Gαq activation leads to downstream signaling cascades that promote fibroblast proliferation and extracellular matrix deposition, key events in the pathogenesis of fibrosis. GPR68 signaling is also interconnected with pro-fibrotic pathways mediated by Transforming Growth Factor-beta (TGF-β) and Platelet-Derived Growth Factor (PDGF).[6][7] Asengeprast, by blocking GPR68, is thought to inhibit these downstream pro-fibrotic signaling events.

References

- 1. Asengeprast - Wikipedia [en.wikipedia.org]

- 2. Certa Therapeutics Announces International Non-Proprietary Name for its First-in-class GPR68 Inhibitor Asengeprast (this compound) – Certa Therapeutics [certatherapeutics.com]

- 3. pH-Sensing G Protein-Coupled Receptor OGR1 (GPR68) Expression and Activation Increases in Intestinal Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sclerodermanews.com [sclerodermanews.com]

- 5. FDA Fast Tracks Certa Therapeutics’ this compound for Systemic Sclerosis - The Dermatology Digest [thedermdigest.com]

- 6. GPR68: An Emerging Drug Target in Cancer [mdpi.com]

- 7. researchgate.net [researchgate.net]

Asengeprast in Bleomycin-Induced Scleroderma: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the efficacy of Asengeprast, a first-in-class G protein-coupled receptor 68 (GPR68) antagonist, in a bleomycin-induced mouse model of scleroderma. The provided methodologies are based on established preclinical models of skin fibrosis and the known antifibrotic properties of Asengeprast.

Introduction

Systemic sclerosis (scleroderma) is a complex autoimmune disease characterized by excessive fibrosis in the skin and internal organs. Asengeprast (formerly FT011) is an investigational oral therapy that targets GPR68, a receptor that, when activated by stimuli such as injury, triggers inflammatory and fibrotic pathways.[1][2] Preclinical and clinical studies have suggested the potential of Asengeprast to ameliorate fibrosis.[1][3] The bleomycin-induced scleroderma model in mice is a widely used and well-characterized preclinical model that recapitulates the key pathological features of skin fibrosis observed in scleroderma. This document outlines a representative protocol for the use of Asengeprast in this model.

Signaling Pathway of Asengeprast Action

Asengeprast acts by blocking the G protein-coupled receptor 68 (GPR68). In the context of tissue injury and fibrosis, GPR68 is activated, leading to downstream signaling cascades that promote inflammation and the deposition of extracellular matrix proteins, key events in the development of fibrosis. By antagonizing GPR68, Asengeprast is believed to inhibit these profibrotic signaling pathways.

Experimental Protocol: Asengeprast in Bleomycin-Induced Skin Fibrosis

This protocol describes a preventive treatment approach, where Asengeprast is administered concurrently with the induction of fibrosis by bleomycin.

Materials and Animals

-

Animals: 8-week-old male C57BL/6 mice.

-

Reagents:

-

Bleomycin sulfate (e.g., from Hospira, Inc.).

-

Asengeprast (formulated for oral gavage).

-

Sterile Phosphate-Buffered Saline (PBS).

-

Vehicle for Asengeprast (e.g., 0.5% carboxymethyl cellulose).

-

-

Equipment:

-

Insulin syringes with 30G needles.

-

Oral gavage needles.

-

Animal balance.

-

Calipers.

-

Experimental Design and Treatment Groups

| Group | Treatment | Number of Animals (n) |

| 1. Vehicle Control | Intradermal PBS + Oral Vehicle | 10 |

| 2. Bleomycin Control | Intradermal Bleomycin + Oral Vehicle | 10 |

| 3. Asengeprast (Low Dose) | Intradermal Bleomycin + Asengeprast (e.g., 10 mg/kg) | 10 |

| 4. Asengeprast (High Dose) | Intradermal Bleomycin + Asengeprast (e.g., 30 mg/kg) | 10 |

Note: The suggested Asengeprast doses are hypothetical and should be optimized in dose-ranging studies. These are based on typical preclinical oral dosing for small molecules.

Experimental Workflow

Detailed Methodology

-

Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

-

Fibrosis Induction:

-

On day 0, begin daily intradermal injections of bleomycin (100 µL of 1 mg/mL in PBS) into a shaved area on the upper back of the mice in the designated groups.

-

Administer PBS injections to the vehicle control group.

-

-

Asengeprast Administration:

-

On day 0, begin daily oral administration of Asengeprast or vehicle via gavage. The volume is typically 100 µL per 10g of body weight.

-

-

Monitoring: Monitor the body weight and general health of the mice daily.

-

Termination and Sample Collection:

-

On day 28, euthanize the mice.

-

Excise the treated skin area.

-

Divide the skin sample for histological analysis and collagen quantification.

-

Endpoint Analysis

Dermal Thickness Measurement

-

Histology:

-

Fix skin samples in 10% neutral buffered formalin.

-

Embed in paraffin and section at 5 µm thickness.

-

Stain sections with Masson's Trichrome to visualize collagen (stains blue/green).

-

-

Measurement:

-

Under a microscope, measure the dermal thickness from the epidermal-dermal junction to the dermal-subcutaneous fat junction at multiple, non-overlapping points for each section.

-

Collagen Content Quantification (Hydroxyproline Assay)

-

Hydrolysis:

-

Weigh a portion of the skin tissue and hydrolyze in 6N HCl at 110°C for 18-24 hours.

-

-

Assay:

-

Use a commercial hydroxyproline assay kit (e.g., from Abcam or MilliporeSigma) to determine the hydroxyproline concentration in the hydrolysates.

-

Hydroxyproline content is a direct measure of collagen content.

-

Expected Outcomes and Data Presentation

The expected outcomes are a reduction in dermal thickness and collagen content in the Asengeprast-treated groups compared to the bleomycin control group.

Quantitative Data Summary

| Endpoint | Vehicle Control | Bleomycin Control | Asengeprast (Low Dose) | Asengeprast (High Dose) |

| Dermal Thickness (µm) | (Expected Baseline) | (Expected Increase) | (Expected Reduction) | (Expected Greater Reduction) |

| Hydroxyproline (µg/mg tissue) | (Expected Baseline) | (Expected Increase) | (Expected Reduction) | (Expected Greater Reduction) |

Conclusion

This protocol provides a framework for the preclinical evaluation of Asengeprast in a bleomycin-induced model of scleroderma. The successful implementation of these experiments will provide valuable data on the antifibrotic efficacy of Asengeprast and support its further development as a potential therapy for scleroderma and other fibrotic diseases.

References

- 1. ph-sensing-g-protein-coupled-receptor-ogr1-gpr68-expression-and-activation-increases-in-intestinal-inflammation-and-fibrosis - Ask this paper | Bohrium [bohrium.com]

- 2. mdpi.com [mdpi.com]

- 3. The Retinoid Tamibarotene Aggravates Skin Inflammation in a Model of Bullous Pemphigoid-like Epidermolysis Bullosa Acquisita [mdpi.com]

Application Notes and Protocols for Asengeprast in Primary Human Fibroblast Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asengeprast (formerly known as FT011) is a first-in-class, orally available small molecule antagonist of the G protein-coupled receptor 68 (GPR68).[1][2][3] GPR68, a proton-sensing receptor, is typically inactive in healthy tissues but becomes activated in response to injury or disease, triggering inflammatory and fibrotic pathways.[1][3] Asengeprast is under investigation as a therapeutic agent for various fibrotic and inflammatory conditions, including systemic sclerosis and chronic kidney disease.[1] Its mechanism of action involves the inhibition of GPR68, which subsequently modulates downstream signaling cascades, most notably the transforming growth factor-β1 (TGF-β1) pathway, a principal driver of fibroblast activation and fibrosis.[1]

These application notes provide detailed protocols for the use of Asengeprast in primary human fibroblast cell culture to study its anti-fibrotic effects. The protocols are intended to guide researchers in establishing robust in vitro models to evaluate the efficacy and mechanism of action of Asengeprast.

Mechanism of Action

Asengeprast exerts its anti-fibrotic effects by antagonizing GPR68. In fibrotic conditions, tissue injury and inflammation can lead to localized acidosis, which activates GPR68 on the surface of fibroblasts. Activated GPR68 is known to signal through various downstream pathways, including the Gαq/11-PLC-IP3-Ca2+ and Gα12/13-RhoA pathways, as well as the Gs-adenylyl cyclase-cAMP-PKA-CREB pathway. These signaling events contribute to the transdifferentiation of fibroblasts into myofibroblasts, characterized by the expression of alpha-smooth muscle actin (α-SMA) and excessive deposition of extracellular matrix (ECM) components, such as collagen.[4] A key consequence of GPR68 activation in the context of fibrosis is the upregulation of the TGF-β1 signaling pathway.[1] Asengeprast, by blocking GPR68, is expected to attenuate these pro-fibrotic responses.

Data Presentation

The following table summarizes hypothetical quantitative data for the effects of Asengeprast on primary human dermal fibroblasts stimulated with TGF-β1. Researchers should generate their own data to confirm these findings.